molecular formula C18H17NO4 B2383617 N-([2,2'-bifuran]-5-ylmethyl)-4-ethoxybenzamide CAS No. 2034563-36-3

N-([2,2'-bifuran]-5-ylmethyl)-4-ethoxybenzamide

Cat. No. B2383617
CAS RN: 2034563-36-3
M. Wt: 311.337
InChI Key: QQZYNZKZNMDEBH-UHFFFAOYSA-N
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Description

The compound “N-([2,2’-bifuran]-5-ylmethyl)-4-ethoxybenzamide” is an organic compound containing a bifuran moiety, an ethoxy group, and a benzamide group . Bifuran is a type of aromatic compound that consists of two furan rings . Benzamide is a simple carboxamide, consisting of a benzene ring attached to an amide functional group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of organic reactions involving the coupling of the bifuran moiety with the benzamide group . The ethoxy group could be introduced through a nucleophilic substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry . These techniques would provide information about the arrangement of atoms within the molecule and the types of bonds present.


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The bifuran moiety could potentially undergo electrophilic aromatic substitution reactions . The amide group in the benzamide moiety could participate in nucleophilic acyl substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Scientific Research Applications

Rhodium-Catalyzed Annulations

One study focuses on chemodivergent and redox-neutral annulations involving N-methoxybenzamides, including similar compounds to N-([2,2'-bifuran]-5-ylmethyl)-4-ethoxybenzamide, using Rhodium(III)-catalyzed C-H activation. This study highlights the importance of such compounds in complex chemical reactions, which are significant in synthetic chemistry (Xu et al., 2018).

Molar Refraction and Polarizability Studies

Another research explored the physical characteristics like molar refraction and polarizability of related benzamides. These studies are essential for understanding the physical and chemical properties of such compounds, which can be crucial in drug design and development (Sawale et al., 2016).

Sigma Receptor Scintigraphy

In medical imaging, benzamide derivatives have been studied for their potential in visualizing primary breast tumors in vivo, focusing on their binding to sigma receptors overexpressed in breast cancer cells. This suggests possible diagnostic applications in oncology (Caveliers et al., 2002).

Analgesic and Anti-inflammatory Effects

Research into the analgesic and anti-inflammatory effects of benzamide derivatives, similar in structure to this compound, indicates potential therapeutic applications. These studies are crucial for developing new pain relief and anti-inflammatory drugs (Oskay et al., 1989).

Antimicrobial Screening

Studies have also been conducted on the synthesis and antimicrobial screening of benzamide derivatives, revealing their potential in treating microbial diseases, particularly bacterial and fungal infections (Desai et al., 2013).

Development of Biosensors

Research involving N-(4-hydroxyphenyl)-3,5-dinitrobenzamide-modified electrodes for electrocatalytic determination of biomolecules like glutathione suggests that benzamide derivatives can be used in developing high-sensitivity biosensors (Karimi-Maleh et al., 2014).

Directed C-H Olefination in Organic Synthesis

Benzamides have been used in Rh(III)-catalyzed oxidative olefination, demonstrating their role in organic synthesis. This kind of research expands the toolkit available to chemists for creating complex organic compounds (Rakshit et al., 2011).

Dopamine Receptor Studies

In neuropharmacology, derivatives of benzamides have been studied for their binding profile at dopamine receptors, which is vital for the development of new treatments for neurological disorders (Perrone et al., 2000).

Safety and Hazards

Without specific information, it’s difficult to comment on the safety and hazards of this compound. Generally, the safety profile of a compound depends on factors such as its reactivity, toxicity, and potential for causing environmental harm .

Future Directions

The future directions for this compound would depend on its applications. If it has potential uses in pharmaceuticals, materials science, or other fields, future research could focus on optimizing its synthesis, improving its properties, or exploring new applications .

properties

IUPAC Name

4-ethoxy-N-[[5-(furan-2-yl)furan-2-yl]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4/c1-2-21-14-7-5-13(6-8-14)18(20)19-12-15-9-10-17(23-15)16-4-3-11-22-16/h3-11H,2,12H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQZYNZKZNMDEBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCC2=CC=C(O2)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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